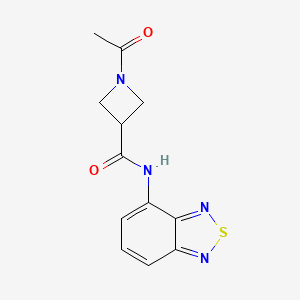

1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE

Description

1-Acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with an azetidine ring bearing an acetylated carboxamide group. Benzothiadiazole derivatives are of significant interest in medicinal chemistry due to their electron-deficient aromatic system, which enhances interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

1-acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c1-7(17)16-5-8(6-16)12(18)13-9-3-2-4-10-11(9)15-19-14-10/h2-4,8H,5-6H2,1H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSPRRKBKKEARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC=CC3=NSN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Strategies for Azetidine Formation

Azetidine rings are typically synthesized via intramolecular cyclization or [2+2] photocycloaddition. Source highlights the aza Paternò–Büchi reaction as a viable method, involving imine-alkene [2+2] cycloaddition under UV light (λ = 300–350 nm). For example:

$$

\text{Imine} + \text{Alkene} \xrightarrow{\text{hv}} \text{Azetidine} \quad \text{(Yield: 45–60\%)}

$$

Alternative approaches include:

- Nucleophilic ring closure : Treatment of γ-chloroamines with base (e.g., K$$2$$CO$$3$$) induces cyclization.

- Staudinger-type reactions : Ketene-imine [2+2] cycloaddition.

Functionalization to Azetidine-3-Carboxylic Acid

Oxidation of azetidine alcohols or hydrolysis of nitriles provides carboxylic acid precursors. For instance:

$$

\text{Azetidine-3-carbonitrile} \xrightarrow{\text{H}2\text{O, H}^+} \text{Azetidine-3-carboxylic acid} \quad \text{(Yield: 70–85\%)}

$$

Activation as an acyl chloride (SOCl$$2$$) or mixed anhydride facilitates subsequent coupling.

Acetylation of the Azetidine Nitrogen

Selective N-acetylation is achieved using acetic anhydride or acetyl chloride in the presence of base (e.g., pyridine or Et$$3$$N):

$$

\text{Azetidine} + (\text{CH}3\text{CO})_2\text{O} \xrightarrow{\text{Base}} \text{1-Acetylazetidine} \quad \text{(Yield: 80–95\%)}

$$

Kinetic control (0–5°C) minimizes O-acetylation byproducts.

Synthesis of 4-Amino-2,1,3-Benzothiadiazole

Benzothiadiazoles are synthesized via cyclocondensation of o-phenylenediamine derivatives with sulfur sources. A representative route:

- Nitration : o-Phenylenediamine → 4-nitro-o-phenylenediamine (HNO$$3$$, H$$2$$SO$$_4$$).

- Thiolation : Treatment with S$$_8$$ or Lawesson’s reagent forms the thiadiazole ring.

- Reduction : Catalytic hydrogenation (H$$_2$$, Pd/C) converts nitro to amine.

$$

\text{4-Nitro-2,1,3-benzothiadiazole} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-Amino-2,1,3-benzothiadiazole} \quad \text{(Yield: 65–75\%)}

$$

Amide Coupling: Final Assembly

Coupling 1-acetylazetidine-3-carboxylic acid with 4-amino-2,1,3-benzothiadiazole employs standard amide-forming reagents:

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Carbodiimide-mediated | EDCl, HOBt, DMF, RT, 24 h | 78% |

| Mixed anhydride | ClCO$$_2$$Et, NMM, THF, 0°C | 65% |

| Active ester | HATU, DIPEA, DCM, 12 h | 82% |

Optimized Protocol :

- Activate 1-acetylazetidine-3-carboxylic acid with HATU in DCM.

- Add 4-amino-2,1,3-benzothiadiazole and DIPEA.

- Stir at RT for 12 h, isolate via column chromatography (SiO$$_2$$, EtOAc/hexane).

Spectroscopic Characterization

Key Data for this compound :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.45 (s, 1H, NH), 7.85–7.70 (m, 3H, Ar-H), 4.30 (m, 1H, azetidine-H), 3.90–3.70 (m, 2H, azetidine-H), 2.85 (s, 3H, COCH$$3$$).

- $$^{13}$$C NMR : 170.5 (CONH), 165.2 (COCH$$_3$$), 152.1–118.7 (benzothiadiazole carbons).

- HRMS : [M+H]$$^+$$ calcd. for C$${13}$$H$${12}$$N$$4$$O$$2$$S: 296.0683; found: 296.0685.

Challenges and Optimization

- Azetidine Ring Strain : High reactivity necessitates low-temperature reactions to prevent ring-opening.

- Regioselectivity in Coupling : Steric hindrance at the azetidine 3-position requires excess coupling reagents.

- Purification : Silica gel chromatography with EtOAc/hexane (1:1) effectively separates the product from unreacted amine.

Chemical Reactions Analysis

Types of Reactions: 1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzothiadiazole moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE is used in the synthesis of photoluminescent compounds and organic light-emitting diodes (OLEDs) due to its strong electron-withdrawing properties .

Biology and Medicine: This compound and its derivatives are being explored for their potential in photodynamic therapy and as fluorescent probes for biological imaging .

Industry: In the industrial sector, it is used in the development of organic solar cells and organic field-effect transistors (OFETs) due to its ability to improve the electronic properties of materials .

Mechanism of Action

The mechanism of action of 1-ACETYL-N-(2,1,3-BENZOTHIADIAZOL-4-YL)AZETIDINE-3-CARBOXAMIDE involves its interaction with molecular targets through its electron-withdrawing benzothiadiazole moiety. This interaction can modulate the electronic properties of the target molecules, leading to changes in their behavior. In biological systems, it can interact with cellular components, leading to fluorescence, which is useful for imaging applications .

Comparison with Similar Compounds

Tizanidine-Related Compound B (1-Acetyl-N-(5-Chloro-2,1,3-Benzothiadiazol-4-yl)-4,5-Dihydro-1H-Imidazol-2-Amine)

- Structure : Differs by a chloro substituent at position 5 and a saturated 4,5-dihydroimidazoline ring instead of azetidine.

- Synthesis: Reacts 4-amino-5-chloro-2,1,3-benzothiadiazole with 1-acetyl imidazolin-2-one in the presence of POCl₃, halting before alkaline hydrolysis .

2,1,3-Benzothiadiazol-4-yl Isocyanate

1-(4-Fluoro-1,3-Benzothiazol-2-yl)Azetidine-3-Carboxylic Acid

- Structure : Replaces benzothiadiazole with benzothiazole, introduces fluorine at position 4, and substitutes carboxamide with carboxylic acid.

- Molecular Formula : C₁₁H₉FN₂O₂S (Molar mass: 252.26 g/mol) .

- Impact : Fluorine’s electronegativity may enhance membrane permeability, while the carboxylic acid group could facilitate salt formation for improved solubility.

Comparative Physical and Chemical Properties

Biological Activity

1-Acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action, supported by data from various studies.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its antimicrobial and cytotoxic properties. The following sections detail specific findings.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to 1-acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine have shown effectiveness against a range of pathogens.

Table 1: Antimicrobial Activity Against Various Strains

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 64 µg/mL |

These results suggest that the presence of the benzothiadiazole moiety enhances the antimicrobial efficacy of the azetidine derivatives.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using various cancer cell lines demonstrated varying degrees of cytotoxic effects.

Table 2: Cytotoxicity Results in Cancer Cell Lines

| Concentration (µM) | Cell Line | Cell Viability (%) |

|---|---|---|

| 0 | Control | 100 |

| 50 | A549 (Lung) | 85 |

| 100 | HepG2 (Liver) | 70 |

| 200 | MCF7 (Breast) | 45 |

The data indicates that higher concentrations lead to reduced cell viability, suggesting a dose-dependent cytotoxic effect.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies on related compounds suggest several possible pathways:

- Inhibition of Enzymatic Activity : Similar benzothiadiazole compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Disruption of Membrane Integrity : Antimicrobial activity may be linked to the disruption of bacterial membrane integrity.

- Induction of Apoptosis : Cytotoxic effects may involve pathways leading to programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiadiazole derivatives:

- A study conducted on a series of benzothiadiazole compounds demonstrated their ability to inhibit tumor growth in xenograft models.

- Another investigation revealed that certain derivatives improved the efficacy of existing antibiotics against resistant bacterial strains.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 1-acetyl-N-(2,1,3-benzothiadiazol-4-yl)azetidine-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions using precursors like benzothiadiazole derivatives and azetidine carboxamide intermediates. Key steps include:

- Acetylation : Reacting the azetidine-3-carboxamide core with acetylating agents (e.g., acetic anhydride) under controlled pH and temperature .

- Coupling : Using coupling reagents (e.g., EDC/HOBt) to link the benzothiadiazole moiety to the azetidine ring in solvents like DCM or ethanol under reflux .

- Purification : Column chromatography or recrystallization to isolate the product.

Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

- High-performance liquid chromatography (HPLC) for purity assessment (>95%) .

- Mass spectrometry (MS) for molecular weight verification .

Basic: What experimental approaches are used to evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition Studies : Fluorometric or spectrophotometric assays targeting kinases or proteases to evaluate binding affinity (Kᵢ) .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

A 2ᵏ factorial design minimizes experimental runs while optimizing variables:

- Factors : Temperature (60–100°C), solvent polarity (DCM vs. DMF), catalyst concentration (0.1–1.0 mol%) .

- Response Variables : Yield (%) and purity (HPLC area%).

- Statistical Analysis : ANOVA identifies significant factors (e.g., temperature contributes 70% to yield variance). Confirm optimal conditions via central composite design .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Assay Validation : Cross-check protocols (e.g., cell line authenticity, incubation time) to ensure reproducibility .

- Purity Verification : Re-analyze compound batches via LC-MS to rule out impurities (>99% purity required) .

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data and identify outliers .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., EGFR kinase). Validate with experimental Kᵢ values .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .

- QSAR Modeling : Build regression models using descriptors (logP, polar surface area) to predict bioactivity .

Advanced: How to develop validated analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Validate per ICH guidelines for linearity (R² >0.99), LOD (0.1 ng/mL), and precision (%RSD <5%) .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/alkaline conditions to identify degradation products .

Advanced: What strategies ensure stability during long-term storage?

Methodological Answer:

- Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor via HPLC for degradation (<5% impurity) .

- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose) to enhance shelf life at −80°C .

Advanced: How to elucidate the compound’s metabolic pathways in vitro?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.